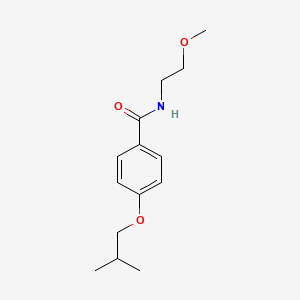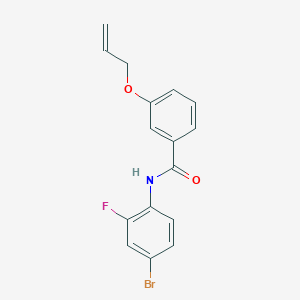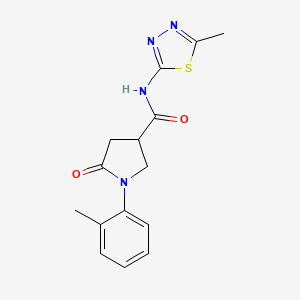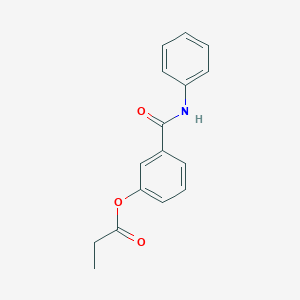![molecular formula C15H21ClN2O2 B4399521 2-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4399521.png)
2-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride
Descripción general
Descripción
2-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride, also known as EMD 57033, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including cancer research, neuroscience, and drug development.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It also modulates the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of synaptic plasticity. It has also been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride in lab experiments is its high purity and yield. It is also relatively stable and can be stored for extended periods. However, one of the limitations is its cost, which may restrict its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research of 2-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride. One area of interest is its potential applications in the treatment of other types of cancer, such as lung cancer and prostate cancer. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other signaling pathways. Furthermore, its potential use in combination therapy with other anticancer agents and its pharmacokinetic and pharmacodynamic properties need to be investigated. Finally, its role in neuroprotection and its potential applications in the treatment of neurodegenerative diseases require further exploration.
In conclusion, this compound is a promising compound that has potential applications in various fields, including cancer research and neuroscience. Its synthesis method has been optimized to yield the compound in high purity and yield, and its mechanism of action involves the inhibition of various signaling pathways. Further research is needed to fully understand its effects and potential applications.
Aplicaciones Científicas De Investigación
2-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride has been extensively studied for its potential applications in cancer research, particularly in the treatment of breast cancer. It has been shown to inhibit the growth and proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to sensitize breast cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In neuroscience, this compound has been investigated for its role in modulating glutamate receptors and synaptic plasticity. It has been shown to enhance long-term potentiation, a process that is critical for learning and memory. Furthermore, it has been found to have neuroprotective effects against excitotoxicity, a process that contributes to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-morpholin-4-ylbutoxy)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c16-13-14-5-1-2-6-15(14)19-10-4-3-7-17-8-11-18-12-9-17;/h1-2,5-6H,3-4,7-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHLWBMDBOVJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(allyloxy)-N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4399451.png)

![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B4399459.png)
![4-({[2-(2-furoylamino)-5-methylphenyl]amino}carbonyl)phenyl acetate](/img/structure/B4399466.png)
![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4399483.png)



![1-[3-(4-chloro-2-isopropyl-5-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4399517.png)


![4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4399561.png)
![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4399564.png)